Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two nitrogen and one oxygen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chlorophenyl group attached to the oxadiazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
From Hydrazine Derivatives: One common synthetic route involves the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized using acetic anhydride to yield the oxadiazole ring.
From Aminoguanidine: Another method involves the reaction of 2-chlorobenzaldehyde with aminoguanidine bicarbonate, followed by cyclization with acetic anhydride to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents on the chlorophenyl group.
Scientific Research Applications
Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
Ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate is compared with other similar compounds such as Ethyl 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carboxylate and Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate. These compounds differ in the halogen substituent on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the chlorine atom in this compound provides unique properties that distinguish it from its bromo- and fluoro- counterparts.
Comparison with Similar Compounds
Ethyl 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
Ethyl 5-(2-iodophenyl)-1,3,4-oxadiazole-2-carboxylate
Properties
IUPAC Name |
ethyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFURUYVBYGCVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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